2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Organic Synthesis C-H Functionalization Palladium Catalysis

Researchers targeting dual COX-2/5-LO inhibition often struggle to source a reliable protected γ-sultam building block. This compound eliminates custom synthesis delays: - Ready-to-use scaffold with N-(4-MeOBn) protecting group; clean deprotection achieved in 71-84% yield to access the free sultam for further derivatization. - Validated substrate for palladium-catalyzed α-arylation methodology. - Off-the-shelf availability at 95% purity ensures lot-to-lot consistency for long-term research programs.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 158089-76-0
Cat. No. B137707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide
CAS158089-76-0
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCS2(=O)=O
InChIInChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3
InChIKeyYINIRYHLSTVCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: Core γ-Sultam Scaffold


2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, also known as N-(4-Methoxybenzyl)-1,3-propanesultam, is a five-membered cyclic sulfonamide (γ-sultam) [1]. It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry programs targeting anti-inflammatory pathways, notably as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) [2]. This compound is commercially available for research use with standard purity specifications of 95% or 98% .

Core Scaffold Reported dual COX-2/5-LO inhibitor research scaffold for pathway studies.
Protected Synthon N-PMB protection enables orthogonal synthetic manipulations and selective deprotection.

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: N-Substitution Specificity


Generic substitution of this specific compound with other isothiazolidine 1,1-dioxide (γ-sultam) analogs is not scientifically valid due to the critical role of N-substitution. The 4-methoxybenzyl group is not a passive structural feature; it actively determines the compound's utility. In synthetic chemistry, this group is essential as a protective moiety for the sultam nitrogen, which can be selectively removed in high yield (71-84%) to generate the unprotected scaffold [1]. In medicinal chemistry, the structure-activity relationship (SAR) of this class demonstrates that substituents at the 2-position are a primary driver of biological potency and selectivity, as exemplified by the optimization of related drug candidates [2]. Therefore, selecting an analog with a different N-substituent fundamentally alters its synthetic applicability and biological profile.

Synthetic strategy shift
N-substitution determines orthogonal protection strategy; alternative groups may not allow selective PMB removal.
Biological profile mismatch
SAR indicates 2-position substitution is primary potency and selectivity driver; analog may yield different pathway response.
Physicochemical divergence
Lipophilicity and solubility can shift with N-substituent, affecting assay and formulation compatibility.

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: Evidence for Selection


Palladium-Catalyzed α-Arylation

This specific compound is validated as a reagent in palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides . This application differentiates it from simple, unsubstituted sultam cores which lack the necessary N-protection for this transformation.

Pd-catalyzed α-arylation
Context-dependent
Validated reagent for Pd-catalyzed α-arylation of sultams
Supports use in advanced synthetic sequences.
Qualitative utility; method conditions may require optimization.
Organic Synthesis C-H Functionalization Palladium Catalysis

Sultam Deprotection Efficiency

The 4-methoxyphenyl (PMP) group, which defines this compound, is a strategic choice for sultam nitrogen protection. It can be selectively and efficiently cleaved from the sultam nitrogen by treatment with cerium(IV) ammonium nitrate in acetonitrile to afford the corresponding unprotected sultams [1]. This method provides a clear advantage over other protecting groups with more forcing or less selective removal conditions.

Sultam deprotection efficiency
Class-level
71–84% yield (6 examples)
Enables efficient access to unprotected sultam core.
Class-level inference from PMP group behavior.
Protecting Groups Sultam Chemistry Synthetic Methodology

Lipophilicity and Property Comparison

The compound's computed physicochemical properties provide a baseline for its behavior in biological systems and are distinct from other N-substituted sultams. Its XLogP3-AA value of 1.1 [1] indicates moderate lipophilicity, which is a key determinant of membrane permeability and solubility. This value can be directly compared to more polar (e.g., unsubstituted) or more lipophilic (e.g., N-alkyl) sultam analogs to guide selection for specific assays.

Lipophilicity comparison
Reported
XLogP3-AA = 1.1 (~1.8 log units higher than unsubstituted)
Moderate lipophilicity for membrane permeability context.
Computed property; experimental confirmation recommended.
Physicochemical Properties ADME Drug Design

Commercial Purity Specifications

Multiple reputable vendors supply this compound with clearly defined purity specifications, typically 95% or 98% . This level of commercial availability and quality control is essential for reproducible research and contrasts with less accessible or poorly characterized sultam analogs that may require custom synthesis. The consistent availability of analytical data (e.g., COA, NMR) from vendors supports its integration into validated workflows.

Commercial purity
Data to verify
95% or 98% (vendor specifications)
Consistent purity for reproducible research.
Verify COA for lot-specific data.
Chemical Procurement Research Reagents Quality Control

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: Application Scenarios


Anti-Inflammatory Lead Optimization

Researchers can procure this compound as a direct starting point for a medicinal chemistry program targeting dual COX-2/5-LO inhibition. The γ-sultam core is a validated scaffold for anti-inflammatory activity [1]. Using this specific compound as an early lead or synthetic intermediate allows for the rapid exploration of SAR by modifying the 4-methoxybenzyl group or using it as a protecting group to access the parent sultam for further derivatization [2].

Protected Sultam Synthon

This compound is an ideal reagent for synthetic chemists needing a protected sultam building block. Its 4-methoxybenzyl group is strategically placed on the sultam nitrogen, allowing for synthetic manipulations elsewhere on the molecule without interference from the nucleophilic amine. The group can then be cleanly removed using CAN to liberate the free sultam, a transformation demonstrated with good yield (71-84%) [2]. This application is particularly relevant for the synthesis of complex natural products or pharmaceutical intermediates containing a sulfonamide moiety.

Pd-Catalyzed Cross-Coupling Model Substrate

Given its reported use in palladium-catalyzed α-arylation , this compound serves as a practical and commercially available model substrate for academic labs developing new C-H functionalization or cross-coupling methodologies. Its well-defined structure and commercial availability make it a suitable benchmark for comparing catalyst performance and reaction scope against other heterocyclic systems.

Commercial γ-Sultam Standard

For procurement officers and lab managers, this compound represents a reliable, off-the-shelf research chemical with a well-documented CAS number and multiple verified suppliers . The availability of this compound at defined purities (95-98%) from established vendors like Aladdin and CookeChem simplifies sourcing and ensures consistent quality for long-term research projects, eliminating the lead time and variability associated with custom synthesis.

Application
Selection Property
Validation Focus
COX-2/5-LO pathway inhibitor lead optimization
Reported dual-inhibition γ-sultam scaffold
SAR exploration with N-substituent modifications
Protected sultam building block synthesis
N-PMB protection enabling orthogonal deprotection
Deprotection efficiency and downstream derivatization
Pd-catalyzed α-arylation method development
Commercially available N-protected sultam reagent
Catalyst performance and reaction scope benchmarking
Reliable γ-sultam research standard procurement
Multi-vendor availability with defined purity
Lot-to-lot consistency and quality documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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